Baeckea frutescens 4
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Overview
Description
BF 4 is an organic heterotetracyclic compound that is 2,3,10,12-tetrahydro-4H,11H-pyrano[2,3-a]xanthene-4,11-dione substituted by methyl groups at positions 6, 8, 10, and 10, and by hydroxy, isopropyl, methoxy, phenyl, and groups at positions 5, 12, 9, and 2, respectively (the S,S-enantiomer). It is isolated from the leaves of Baeckea frutescens and exhibits cytotoxicity against leukemia cells. It has a role as a metabolite and an antineoplastic agent. It is an organic heterotetracyclic compound, an extended flavonoid, a member of phenols and an ether.
Scientific Research Applications
Antibacterial Activity
Baeckea frutescens has shown promising antibacterial properties. A study revealed its ethanol extract exhibited high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, attributable to bioactive constituents like alkaloids, flavonoids, steroids, and terpenoids (Razmavar et al., 2014). Another investigation reported its water and ethanol extracts possessing remarkable antibacterial activity against Escherichia coli and Salmonella typhi, in addition to notable antioxidant activity (Nisa et al., 2017).
Anti-inflammatory and Antioxidant Properties
Baeckea frutescens has been identified to possess anti-inflammatory activities. Baeckeins, a group of C-methylated biflavonoids isolated from its roots, showed significant anti-inflammatory effects in studies. Specifically, one of these biflavonoids exhibited comparable inhibitory activity to the drug indomethacin (Jia et al., 2014). Additionally, the essential oil from Baeckea frutescens, characterized by compounds like tasmanone and β-pinene, demonstrated antibacterial and antifungal properties, suggesting potential applications in pharmaceuticals, cosmetics, and food industries (Toan et al., 2020).
Phytochemical Analysis and Medicinal Use
Two-dimensional correlation infrared spectroscopy has been applied to analyze Baeckea frutescens extracts, revealing significant flavonoid content. This suggests its use in traditional medicine for antibacterial, antipyretic, and diuretic purposes (Adib et al., 2014). The study of its chemical constituents also highlighted its potential in preventing arteriosclerosis by inhibiting LDL oxidation (Kamiya & Satake, 2010).
Cancer Research
Research has also explored the role of Baeckea frutescens in cancer treatment. For example, its branch extracts exhibited selective cytotoxic activity against human breast cancer cells, indicating potential as an agent for regulating metabolic reprogramming in breast cancer (Shahruzaman et al., 2019).
Ecological Impact Studies
The effects of recreational activities on Baeckea frutescens at Gunung Tahan, Malaysia, were studied, demonstrating changes in wood vessel characteristics due to environmental disturbances. This study suggests the plant's adaptability and responsiveness to ecological changes (Zawawi et al., 2012).
Properties
Molecular Formula |
C30H32O6 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(2S,12S)-5-hydroxy-9-methoxy-6,8,10,10-tetramethyl-2-phenyl-12-propan-2-yl-3,12-dihydro-2H-pyrano[2,3-a]xanthene-4,11-dione |
InChI |
InChI=1S/C30H32O6/c1-14(2)20-22-25(36-26-16(4)29(34-7)30(5,6)28(33)23(20)26)15(3)24(32)21-18(31)13-19(35-27(21)22)17-11-9-8-10-12-17/h8-12,14,19-20,32H,13H2,1-7H3/t19-,20-/m0/s1 |
InChI Key |
NJQFCQXFOHVYQJ-PMACEKPBSA-N |
Isomeric SMILES |
CC1=C(C2=C(C3=C1OC4=C([C@H]3C(C)C)C(=O)C(C(=C4C)OC)(C)C)O[C@@H](CC2=O)C5=CC=CC=C5)O |
SMILES |
CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |
Canonical SMILES |
CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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